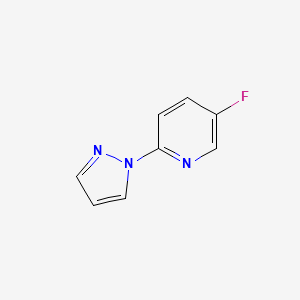

5-Fluoro-2-(1-pyrazolyl)pyridine

Description

Contextualization within Fluorinated Heterocyclic Chemistry

Fluorinated heterocyclic compounds represent a cornerstone of contemporary medicinal chemistry, agrochemicals, and materials science. nih.gov The introduction of fluorine into a heterocyclic ring system can profoundly alter a molecule's physicochemical and biological properties. numberanalytics.comnih.gov Fluorine's high electronegativity and small atomic size can enhance metabolic stability, improve lipophilicity and bioavailability, and influence the conformation and basicity of the molecule. numberanalytics.comnih.govrsc.org These modifications are often strategically employed by chemists to fine-tune the performance of a molecule for a specific application. nih.gov

The field of organofluorine chemistry has expanded rapidly, with estimates suggesting that 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com Compounds like the antibiotic ciprofloxacin (B1669076) and the anticancer agent 5-fluorouracil (B62378) are classic examples of the successful application of fluorine in drug design. numberanalytics.com The synthesis of fluorinated heterocycles is a challenging yet crucial area of research, with ongoing efforts to develop more efficient and selective fluorination methods. nih.govrsc.org 5-Fluoro-2-(1-pyrazolyl)pyridine is a prime example of this class, where the fluorine atom on the pyridine (B92270) ring is expected to modulate the electronic properties and reactivity of the entire scaffold. nih.gov

Significance of Pyridyl-Pyrazole Scaffolds in Modern Chemical Science

The combination of pyridine and pyrazole (B372694) rings into a single molecular framework creates a pyridyl-pyrazole scaffold, a structure recognized as a "privileged scaffold" in drug discovery. nih.govtandfonline.com Pyrazole, a five-membered diazole ring, and its derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.neteurekaselect.comresearchgate.net The metabolic stability of the pyrazole nucleus is a significant factor in its frequent use in drug development. nih.gov

Pyridine, a six-membered nitrogen-containing aromatic ring, is also a ubiquitous component of many bioactive compounds and functional materials. mdpi.com When fused or linked, the π-deficient pyridine ring and the π-excessive pyrazole ring create a unique electronic environment. mdpi.com This dipolar character influences the molecule's stability, reactivity, and potential for intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for binding to biological targets like enzymes and receptors. researchgate.net

The pyridyl-pyrazole motif is central to numerous approved drugs and compounds in clinical trials, often functioning as kinase inhibitors for cancer therapy. nih.govtandfonline.com Beyond pharmaceuticals, these scaffolds are investigated for their photophysical properties, with applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.com this compound, therefore, sits (B43327) at the intersection of these two important chemical domains, offering a versatile platform for further chemical exploration and development. chemscene.com

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a related compound.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-fluoro-2-(1H-pyrazol-1-yl)pyridine | nih.gov |

| Molecular Formula | C₈H₆FN₃ | nih.gov |

| CAS Number | 1259030-32-4 | nih.govbldpharm.com |

| Synonyms | 5-fluoro-2-(pyrazol-1-yl)pyridine | nih.gov |

Table 2: Properties of 5-fluoro-2-(1H-pyrazol-3-yl)pyridine (Isomer)

| Property | Value | Source |

| IUPAC Name | 5-fluoro-2-(1H-pyrazol-5-yl)pyridine | nih.gov |

| Molecular Formula | C₈H₆FN₃ | nih.gov |

| Molecular Weight | 163.15 g/mol | nih.gov |

| CAS Number | 1382035-54-2 | nih.gov |

| InChIKey | ADBMBWBQQBJNNZ-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FN3 |

|---|---|

Molecular Weight |

163.15 g/mol |

IUPAC Name |

5-fluoro-2-pyrazol-1-ylpyridine |

InChI |

InChI=1S/C8H6FN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H |

InChI Key |

CZZCITRSDGFSKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 2 1 Pyrazolyl Pyridine and Its Analogues

Strategies for the Construction of Fluorinated Pyrazole (B372694) Moieties

The creation of a fluorinated pyrazole ring is a key step and can be achieved through various synthetic pathways. These methods range from direct fluorination to complex cycloaddition and condensation reactions.

Direct Fluorination Approaches to Pyrazole Rings

Direct fluorination of a pre-existing pyrazole ring offers a straightforward route to introduce fluorine. This is typically an electrophilic aromatic substitution. olemiss.eduthieme-connect.de Reagents like Selectfluor® are commonly employed for this purpose. olemiss.edursc.org The reaction of pyrazole derivatives with Selectfluor® can lead to the formation of 4-fluoropyrazoles. thieme-connect.dersc.org In some cases, depending on the substrate and reaction conditions, this method can even yield 4,4-difluoro-1H-pyrazole derivatives. thieme-connect.de However, this approach can sometimes result in a mixture of products and may require harsh conditions, which might not be suitable for base-labile functional groups. olemiss.edu

[3+2] Cycloaddition Reactions in Fluorinated Pyrazole Synthesis

[3+2] cycloaddition reactions are a powerful tool for constructing the pyrazole ring itself, often with the fluorine or a fluoroalkyl group already incorporated into one of the precursors. nih.govacs.orgacs.org This method involves the reaction of a 1,3-dipole with a dipolarophile. nih.govnih.gov

A common strategy involves the use of in situ generated fluorinated nitrile imines, which react with various dipolarophiles like enones or alkynes to form the pyrazole ring. nih.govacs.org For instance, trifluoroacetonitrile (B1584977) imines can react with chalcones in a regio- and diastereoselective manner to produce trans-configured 5-acyl-pyrazolines, which can then be aromatized to the corresponding pyrazoles. nih.govacs.org Similarly, difluoroacetohydrazonoyl bromides have been developed as effective precursors for difluoromethylated pyrazoles through [3+2] cycloaddition with ynones, alkynoates, and ynamides. acs.org

Another variation of this approach utilizes fluorinated alkenes or alkynes as the dipolarophile. sci-hub.sersc.org For example, gem-difluorostyrenes can react with N-aminopyridinium salts in a base-mediated [3+2] cycloaddition to furnish 2-fluorinated pyrazolo[1,5-a]pyridines. rsc.org

Condensation Pathways Utilizing Fluorinated 1,3-Dicarbonyl Precursors

The condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound is a classic and widely used method for pyrazole synthesis, often referred to as the Knorr synthesis. nih.govyoutube.com To obtain fluorinated pyrazoles, this method is adapted by using fluorinated 1,3-dicarbonyl compounds or their equivalents. acs.orgsci-hub.seacs.org

These fluorinated precursors can be synthesized through various means. For example, fluorinated β-alkoxyvinyl ketones and fluorinated enaminones are common intermediates. sci-hub.se The reaction of fluorinated 1,3-diketones with hydrazines provides a direct route to a wide range of fluorinated pyrazoles. acs.org For instance, the reaction of trifluoromethyl-containing 1,3-diketones with various hydrazines is a key step in synthesizing N-CF3 pyrazoles. acs.org

A notable example is the synthesis of 4-fluoropyrazoles from the reaction of α-fluoronitroalkenes with aldehydes and hydrazines in a three-component reaction. sci-hub.se

| Precursor Type | Reactant | Product | Reference |

| Fluorinated 1,3-Diketone | Hydrazine | Fluorinated Pyrazole | acs.org |

| α-Fluoronitroalkene | Aldehyde, Hydrazine | 4-Fluoropyrazole | sci-hub.se |

| Benzoylfluoroacetonitrile | Hydrazine | 3-Amino-4-fluoropyrazole | nih.govresearchgate.net |

Halogen-Fluorine Exchange Reactions in Pyrazole Synthesis

Halogen-fluorine exchange, or the Halex reaction, is another strategy to introduce fluorine onto a pyrazole ring. This method involves replacing a halogen atom, typically chlorine or bromine, with fluorine using a fluoride (B91410) source. While this approach has been explored, it can sometimes result in low yields over multiple synthetic steps. thieme-connect.de

Aromatization Reactions for Fluorinated Pyrazoles

In many synthetic routes, a dihydrogenated precursor, a pyrazoline, is formed first and then oxidized to the aromatic pyrazole. nih.govrsc.org This aromatization step is crucial for the final structure. Various oxidizing agents can be employed, such as manganese dioxide (MnO2). nih.govacs.org Interestingly, the choice of solvent during this oxidation can influence the final product. For example, in the aromatization of 5-acyl-pyrazolines, using DMSO can lead to fully substituted pyrazoles, while using hexane (B92381) can result in a deacylative pathway. nih.govacs.org Electrochemical methods have also been developed for the sustainable oxidative aromatization of pyrazolines. rsc.org

Pyridine (B92270) Ring Functionalization and Assembly Strategies

Once the fluorinated pyrazole moiety is synthesized, it needs to be attached to the pyridine ring. Alternatively, the pyrazole ring can be constructed onto a pre-functionalized pyridine.

One common approach involves the reaction of a pyrazole salt with a halogenated pyridine. For instance, the sodium salt of a pyrazole can be reacted with a dihalopyridine, such as 2,6-dibromopyridine (B144722), to form the corresponding 2,6-di(pyrazol-1-yl)pyridine. researchgate.net This nucleophilic substitution reaction often requires elevated temperatures.

Another strategy is to build the pyrazole ring directly onto a pyridine scaffold. This can be achieved by reacting a substituted hydrazine with a pyridine derivative containing a suitable functional group. For example, 2-acetylpyridine (B122185) can be condensed with N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine to yield 2-(1H-pyrazol-3-yl)pyridine. researchgate.netchemicalbook.com

Furthermore, pyrazolo[3,4-b]pyridines, which are isomeric to the target compound, are often synthesized by forming the pyridine ring onto a pre-existing pyrazole. nih.gov This typically involves the reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound. nih.gov While not directly leading to 5-fluoro-2-(1-pyrazolyl)pyridine, these methods highlight the versatility of pyrazole chemistry in constructing fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridyl-Pyrazole Linkage (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging the C-N bond between pyridine and pyrazole rings. The Suzuki-Miyaura coupling, in particular, stands out as a versatile method. acs.orgnih.gov This reaction typically involves the coupling of a pyridylboronic acid or its ester with a halogenated pyrazole, or conversely, a pyrazolylboronic acid with a halogenated pyridine, in the presence of a palladium catalyst and a base. acs.orgnih.gov

The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, catalyst systems like Pd(OAc)2 combined with specialized phosphine (B1218219) ligands have shown high efficacy. bohrium.compolyu.edu.hk Researchers have successfully coupled pyrazoles with 2,6-dibromopyridine using palladium catalysts, with optimization of the base and phase transfer agent being crucial for high yields. researchgate.net The reactivity of the leaving group on the pyridine ring is also a key factor, with the general order of reactivity being -I > -Br ≥ -OTf ≫ -Cl. nih.gov This differential reactivity allows for chemoselective cross-coupling reactions in the synthesis of polysubstituted pyridines. nih.gov

Interactive Table: Suzuki Coupling for Pyridyl-Pyrazole Linkage

| Pyridyl Component | Pyrazolyl Component | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methoxy-5-pyridylboronic acid | Halogenated Pyrazole | Pd(PPh3)2Cl2 | Na2CO3 | 1,4-Dioxane | 32-69 | acs.orgsigmaaldrich.com |

| 2,6-Dibromopyridine | Pyrazole | Palladium Catalyst | Optimized Base | Dioxane/Water | High | researchgate.net |

| Pyrid-2-yl fluorosulfate | Phenylboronic acid | Pd(PPh3)4 | NaHCO3 | Dioxane/Water | - | nih.gov |

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridine Derivatives

Nucleophilic aromatic substitution (SNA) offers a direct route to the pyridyl-pyrazole linkage by reacting a pyrazole nucleophile with a halogenated pyridine. znaturforsch.com The reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups. The position of the halogen on the pyridine ring is critical, with substitution occurring preferentially at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex). stackexchange.com

Fluoropyridines are often more reactive towards nucleophilic attack than their chloro- or bromo- counterparts. For example, 2-fluoropyridine (B1216828) reacts with sodium ethoxide significantly faster than 2-chloropyridine. nih.govresearchgate.net This enhanced reactivity of fluorinated pyridines makes them valuable substrates for SNAr reactions. nih.gov The synthesis of 1-(nitrophenyl) functionalized 2-(3-pyrazolyl)pyridines has been achieved in excellent yields by reacting 2- and 4-nitrofluorobenzene with 2-(3(5)-pyrazolyl)pyridine in the presence of a base like potassium carbonate. znaturforsch.com

Cyclization Reactions for the Formation of the Pyridine Ring System

An alternative synthetic strategy involves the construction of the pyridine ring onto a pre-existing pyrazole scaffold. nih.gov This approach often utilizes pyrazole derivatives with reactive functionalities that can undergo cyclization with appropriate partners. For instance, 5-aminopyrazoles can act as dinucleophiles, reacting with 1,3-dicarbonyl compounds or their equivalents to form the pyrazolo[3,4-b]pyridine core. nih.govbeilstein-journals.org The regioselectivity of this cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov

Another method involves the intramolecular cyclization of suitably substituted pyrazole precursors. For example, thermal intramolecular cyclization of N-amino-2-alkynylpyridines has been shown to produce pyrazolo[1,5-a]pyridines in excellent yields. researchgate.net Similarly, the cyclization of 3-acylpyridine N-oxide tosylhydrazones can lead to the formation of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov The regiochemical outcome of such cyclizations can often be controlled by the choice of reaction conditions. nih.gov

Convergent Synthetic Routes to the this compound Core

Multi-Step Synthetic Sequences from Commercially Available Precursors

The synthesis of this compound and its analogues can be achieved through multi-step sequences starting from readily available chemical building blocks. google.com For example, a patent describes the synthesis of substituted 5-fluoro-1H-pyrazolopyridines through a sequence involving the formation of a pyrazolo[3,4-b]pyridine core, followed by functionalization. google.com Another approach involves the synthesis of 4-(pyrazol-1-yl)carboxanilides through a multi-step process that can be adapted for both microwave-assisted and continuous flow synthesis. afinitica.com These sequences often rely on the strategic introduction of functional groups to facilitate key bond-forming reactions.

Interactive Table: Multi-Step Synthesis Example

| Starting Material | Key Intermediate | Final Product | Number of Steps | Reference |

|---|---|---|---|---|

| 3-Acylpyridine N-oxide tosylhydrazones | Dihydropyridine intermediates | Pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines | 2 | nih.gov |

| 2-Chloro-3-aminopyridine | Acetamide and benzaldehyde (B42025) imine derivatives | Substituted Pyridines | >2 | acs.org |

One-Pot Methodologies for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. researchgate.net The development of one-pot methods for the synthesis of fluorinated pyrazoles and related heterocycles is an active area of research. beilstein-journals.orgnih.gov For instance, a two-step, one-jar mechanochemical protocol has been developed for the formation of a heterocycle followed by fluorination to produce fluorinated pyrazolones. beilstein-journals.org Another example is the one-pot synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines from substituted 5-amino-4-cyanopyrazoles. researchgate.net

Utilization of Fluorinated Building Blocks

The direct incorporation of fluorine into the target molecule can be challenging. An effective strategy is to use pre-fluorinated building blocks in the synthesis. olemiss.edualfa-chemistry.comyoutube.com These building blocks, which contain one or more fluorine atoms, can be strategically incorporated into the synthetic sequence to generate the desired fluorinated target molecule. alfa-chemistry.comamericanelements.com A wide variety of fluorinated building blocks are commercially available or can be synthesized, including fluorinated pyrazoles, pyridines, and other heterocyclic systems. alfa-chemistry.comamericanelements.comresearchgate.netgoogle.com The use of these building blocks simplifies the synthesis of complex fluorinated molecules like this compound by avoiding harsh fluorination conditions in the later stages of the synthesis. olemiss.edumdpi.com For example, a process for the preparation of 5-fluoro-1H-pyrazoles involves the reaction of a fluorinated olefin with a hydrazine derivative. google.comgoogle.com

Derivatization and Structural Modification of 5 Fluoro 2 1 Pyrazolyl Pyridine Scaffolds

Elaboration and Substitution at the Pyrazole (B372694) Nitrogen Atom (N1)

Alkylation is a common strategy for functionalizing the N1 position. For instance, derivatives such as 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile have been synthesized, demonstrating the introduction of substituted benzyl (B1604629) groups at the N1 position. google.combldpharm.com This approach allows for the incorporation of additional aryl moieties, which can engage in further interactions with biological targets. Studies on related pyrazole structures have shown that introducing chains like a 2-hydroxy-2-phenylethyl group at N1 can be a crucial pharmacophoric element for biological activity. nih.gov

The table below summarizes examples of substitutions at the pyrazole N1 position in related pyrazolopyridine systems, illustrating the types of moieties that can be introduced.

| Starting Scaffold Type | Reagent/Substituent | Resulting Structure | Reference |

| 5-Fluoro-1H-pyrazolo[3,4-b]pyridine | 2-Fluorobenzyl bromide | 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine | google.com |

| 2-(1H-Pyrazol-3(5)-yl)pyridine | Alkyl halides | N-Alkylated 2-(1H-pyrazol-3(5)-yl)pyridine | researchgate.net |

| Pyrazole Precursor | 2-Hydroxy-2-phenylethyl synthons | N1-(2-hydroxy-2-phenylethyl)pyrazole | nih.gov |

These modifications highlight the utility of the N1 position as a handle for introducing chemical diversity into the 5-Fluoro-2-(1-pyrazolyl)pyridine core structure.

Substituent Effects and Functional Group Introduction on the Pyridine (B92270) Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom. wikipedia.orgimperial.ac.uk This effect is further intensified by the presence of the strongly electron-withdrawing fluorine atom at the C5 position. Consequently, the carbon atoms of the pyridine ring are less susceptible to electrophilic substitution and more prone to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). wikipedia.org

The fluorine atom at C5 can itself act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. This strategy is a powerful tool for late-stage functionalization of the scaffold. Synthetic approaches starting with precursors like 4-bromo-2,6-difluoropyridine (B1343820) have demonstrated that fluorine atoms on a pyridine ring can undergo selective stepwise substitution, enabling the controlled construction of complex, multi-substituted pyridine systems. mdpi.com

Furthermore, the electronic nature of the this compound system influences the reactivity of other positions. Functional groups can be introduced onto the pyridine ring through multi-step synthetic sequences starting from appropriately substituted pyridine precursors. For example, the synthesis of novel pyrimidine (B1678525) derivatives often begins with functionalized nicotinic acids, which are then elaborated through oxidation, nucleophilic substitution, and cyclization steps to build complex heterocyclic systems attached to the pyridine core. mdpi.com

The introduction of substituents can significantly alter the electronic distribution and, therefore, the chemical and biological properties of the entire molecule. For instance, the placement of electron-donating or electron-withdrawing groups can modulate the basicity of the pyridine nitrogen and the acidity of the pyrazole N-H, affecting its coordination properties and potential as a ligand. nih.gov

Synthesis of Fused Pyrazolo[x,y]pyridine and Related Analogue Systems (e.g., Pyrazolo[3,4-b]pyridines, Pyrazolo[1,5-a]pyridines)

A significant area of structural modification involves the fusion of the pyrazole and pyridine rings to create bicyclic and tricyclic heterocyclic systems. These fused scaffolds, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines, are of great interest in drug discovery.

Pyrazolo[3,4-b]pyridines:

This isomeric system is frequently synthesized by constructing the pyridine ring onto a pre-existing, functionalized pyrazole. mdpi.com A widely used method is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.comcardiff.ac.uk If the dicarbonyl compound is unsymmetrical, the reaction can lead to regioisomers, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com Another powerful approach involves the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which can be controlled to produce halogenated or non-halogenated products with excellent regioselectivity. nih.gov

The synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives has been explicitly documented in the patent literature, where these compounds serve as key intermediates for pharmacologically active agents. google.com A novel method for creating pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a sequential ring-opening/closing cascade reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with anilines. rsc.org

Pyrazolo[1,5-a]pyridines:

The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core often involves an intermolecular [3+2] cycloaddition reaction. acs.org This is typically achieved by reacting N-aminopyridinium ylides or salts with suitable dipolarophiles like alkenes or alkynes. acs.orgorganic-chemistry.org For example, PIDA (phenyliodine diacetate) can mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org Similarly, base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes has been used to construct 2-fluoropyrazolo[1,5-a]pyridines. rsc.org

Another strategy is the cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-dicarbonyl compounds, promoted by acetic acid and molecular oxygen, which avoids the need for a metal catalyst. acs.org The electronic nature of substituents on the pyridine ring generally does not have a significant impact on the course of this CDC process. acs.org

The table below details synthetic strategies for forming these fused systems.

| Fused System | Precursors | Key Reagents/Conditions | Resulting Core Structure | Reference(s) |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, 1,3-Diketone | Glacial Acetic Acid (AcOH) | 1H-Pyrazolo[3,4-b]pyridine | mdpi.com |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, Aromatic Aldehyde, Ethyl Pyruvate | Doebner Reaction Conditions | 1H-Pyrazolo[3,4-b]pyridine-4-carboxylate | cardiff.ac.uk |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, Alkynyl Aldehyde | Silver, Iodine, or NBS | Halogenated/Non-halogenated Pyrazolo[3,4-b]pyridines | nih.gov |

| Pyrazolo[1,5-a]pyridine | N-Aminopyridine, α,β-Unsaturated Carbonyl | Oxidative [3+2] Cycloaddition, Metal-free | Functionalized Pyrazolo[1,5-a]pyridine | organic-chemistry.org |

| Pyrazolo[1,5-a]pyridine | N-Amino-2-iminopyridine, β-Ketoester | AcOH, O2 (CDC Reaction) | Substituted Pyrazolo[1,5-a]pyridine | acs.org |

| Pyrazolo[1,5-a]pyridine | N-Aminopyridinium Salt, gem-Difluorostyrene | Base-mediated [3+2] Cycloaddition | 2-Fluoropyrazolo[1,5-a]pyridine | rsc.org |

Incorporation into Polycyclic and Supramolecular Architectures

The this compound scaffold serves not only as a core for derivatization but also as a building block for larger, more complex chemical structures. Its inherent coordination sites—the basic pyridine nitrogen and the adjacent pyrazole nitrogen—make it an excellent bidentate ligand for forming metal complexes, a cornerstone of supramolecular chemistry. researchgate.net

These pyrazolylpyridine ligands are analogues of the well-known 2,2'-bipyridine (B1663995) ligands and are used to construct coordination compounds with various transition metals and lanthanide ions. researchgate.netmdpi.com The structure and electronic properties of the ligand, modulated by substituents like the 5-fluoro group, directly influence the photophysical and chemical properties of the resulting metal complex. researchgate.net This allows for the rational design of materials with specific luminescent, magnetic, or catalytic functionalities. researchgate.net

Beyond discrete metal complexes, the scaffold can be incorporated into extended polycyclic aromatic systems. Synthetic methods such as [3+2] cycloaddition reactions have been extended to N-aminoquinolines and N-aminoisoquinolines, yielding larger fused systems like pyrazolo[1,5-a]quinolinyl and pyrazolo[5,1-a]isoquinolinyl derivatives. researchgate.net The fusion of additional rings, such as in pyrazolopyridopyridazine diones, increases the conjugation and aromaticity of the system, leading to interesting photophysical properties like fluorescence. nih.gov These strategies demonstrate the potential to build elaborate, multi-ring structures with tailored electronic and material properties based on the fundamental pyrazolopyridine unit.

Coordination Chemistry and Metallosupramolecular Applications of 5 Fluoro 2 1 Pyrazolyl Pyridine Ligands

Chelation Modes and Metal Coordination Environments

While specific structural data for complexes of 5-Fluoro-2-(1-pyrazolyl)pyridine are not extensively documented in the reviewed literature, the coordination behavior can be inferred from the well-established chemistry of related 2-(1-pyrazolyl)pyridine ligands. These ligands typically act as bidentate chelators, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrazole (B372694) ring, forming a stable five-membered chelate ring. ntu.edu.tw

In mononuclear complexes, the coordination sphere of the metal ion is completed by other ligands, such as halides, pseudohalides, or solvent molecules. For instance, in related pyrazole-based complexes, octahedral, tetrahedral, and square planar geometries are commonly observed, depending on the metal ion, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere.

Formation of Metal Complexes with Transition Metal Ions (e.g., Mn, Co, Ni, Cu, Ag, Hg)

The synthesis of transition metal complexes with 2-(1-pyrazolyl)pyridine and its derivatives is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. While specific examples with this compound are not detailed in the available literature, the formation of complexes with a range of transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Ag(I), and Hg(II), is highly probable based on the reactivity of analogous ligands.

For example, the reaction of pyrazole-derived ligands with various transition metal chlorides has been shown to yield crystalline complexes. ntu.edu.tw The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and 1:3. The specific product obtained often depends on the reaction conditions, such as the solvent system and the molar ratio of the reactants.

A study on a related fluorinated pyrazolyl-substituted nitronyl nitroxide radical ligand demonstrated the formation of dinuclear complexes with Mn(II), Co(II), and Ni(II), and a polymeric chain with Cu(II). In these complexes, the pyrazole nitrogen atom is involved in the coordination to the metal center. This suggests that this compound would readily form stable complexes with these and other transition metals.

Magnetic Properties of Metal-Ligand Systems

The magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the ligand field environment. While direct magnetic studies on complexes of this compound are not available, research on analogous systems provides valuable insights.

A notable study on complexes of a 5-fluoro-1-methyl-pyrazol-4-yl-substituted nitronyl nitroxide radical with Mn(II), Co(II), and Ni(II) revealed strong antiferromagnetic coupling between the metal ions and the coordinated radical. In contrast, the corresponding Cu(II) complex exhibited weak ferromagnetic interactions. These findings highlight the significant role of the metal ion in determining the magnetic behavior of the complex.

For complexes of this compound, the magnetic properties would be primarily determined by the number of unpaired d-electrons on the metal center and the geometry of the complex. For instance, octahedral Co(II) complexes can be either high-spin or low-spin, leading to different magnetic moments. Similarly, the magnetic behavior of Cu(II) complexes is often influenced by the degree of distortion from ideal geometries and the presence of intermolecular interactions. The study of the magnetic properties of such complexes can provide crucial information about their electronic structure and the nature of the metal-ligand bonding.

Supramolecular Assembly and Coordination Cage Formation

The directional and predictable nature of the coordination bonds formed by pyrazolyl-pyridine ligands makes them excellent building blocks for the construction of discrete, self-assembled supramolecular structures, such as coordination cages. These cages possess well-defined cavities that can encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery.

While there are no specific reports on coordination cages formed from this compound, extensive research on bis(pyrazolyl-pyridine) ligands has demonstrated the formation of a variety of cage structures with different metal ions. These assemblies are often driven by the geometric preferences of the metal centers and the flexibility of the bridging ligands. The resulting cages can range from simple dinuclear helicates to large, multi-component assemblies.

The introduction of a fluorine atom in this compound could influence the self-assembly process through halogen bonding or by altering the electronic properties of the ligand, potentially leading to the formation of novel cage architectures with unique guest-binding properties.

Catalytic Applications of Metal-5-Fluoro-2-(1-pyrazolyl)pyridine Complexes

Metal complexes based on pyrazole-containing ligands have shown significant promise in various catalytic transformations. nih.govdntb.gov.ua The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states and the role of the ligand in stabilizing reactive intermediates.

Although specific catalytic applications for complexes of this compound have not been reported, related protic pyrazole complexes have been investigated as catalysts for reactions such as the dehydrogenation of formic acid. nih.gov In these systems, the pyrazole NH group can participate in proton transfer steps, highlighting the cooperative role of the ligand in the catalytic cycle.

Given the structural similarities, it is plausible that metal complexes of this compound could exhibit catalytic activity in a range of organic reactions, including oxidations, reductions, and cross-coupling reactions. The electron-withdrawing fluorine atom could modulate the redox potential of the metal center, thereby tuning the catalytic performance of the complex. Further research is needed to explore the catalytic potential of these intriguing compounds.

Biological Activity and Mechanistic Investigations of 5 Fluoro 2 1 Pyrazolyl Pyridine Derivatives

Antiviral Activities and Molecular Mechanisms

The pyridine (B92270) scaffold is a cornerstone in the development of new antiviral drugs due to the increasing prevalence of drug-resistant viral strains. nih.gov Derivatives containing this structure have demonstrated efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and various coronaviruses. nih.govrsc.org

Pyrazolopyridine derivatives have been shown to interfere with multiple stages of the viral life cycle. Studies on Herpes Simplex Virus type-1 (HSV-1) revealed that specific derivatives, such as ARA-04 and ARA-05, are potent inhibitors of viral replication. nih.gov Their mechanism involves blocking the initial stages of infection. nih.gov

Further investigation into the mode of action showed that these compounds can prevent the virus from adsorbing to and penetrating host cells. nih.gov For instance, one derivative, AM-57, demonstrated inhibitory effects at both the initial and late stages of the HSV-1 replication cycle, suggesting it may act on multiple targets or pathways. nih.gov Research on other pyrazole (B372694) derivatives against viruses like H5N1 has also pointed to the inhibition of viral replication as the primary antiviral strategy. researchgate.net

The antiviral effects of these compounds are rooted in their interaction with specific molecular targets, both viral and cellular. For pyridine derivatives in general, mechanisms include the inhibition of viral enzymes essential for replication, such as reverse transcriptase and polymerase. nih.gov They can also inhibit viral maturation and key cellular kinases like Adaptor-Associated Kinase 1 (AAK1) and Cyclin G-associated kinase (GAK), which viruses co-opt for their life cycle. nih.gov

In studies against HSV-1, molecular docking calculations predicted that pyrazolopyridine derivatives ARA-04 and ARA-05 interact preferentially with proteins crucial for viral adsorption, namely nectin-1 and glycoprotein (B1211001) D (gD). nih.gov Another derivative, AM-57, was found to target the immediate-early protein ICP27, which is vital for viral gene expression. nih.gov For coronaviruses such as SARS-CoV-2 and MERS-CoV, hydroxyquinoline-pyrazole derivatives have shown potent inhibition, with molecular docking studies suggesting they bind to key viral proteins. rsc.org The inclusion of fluorine atoms in benzothiazolyl-pyridine hybrids has been shown to enhance activity against both the H5N1 virus and SARS-CoV-2. nih.gov

Table 1: Antiviral Activity of Pyridine and Pyrazole Derivatives

| Compound Type | Virus Target | Observed Mechanism of Action | Reference |

|---|---|---|---|

| Pyrazolopyridine Derivatives (ARA-04, ARA-05) | Herpes Simplex Virus-1 (HSV-1) | Inhibition of viral adsorption and penetration; interaction with nectin-1 and glycoprotein D. | nih.gov |

| Pyrazolopyridine Derivative (AM-57) | Herpes Simplex Virus-1 (HSV-1) | Inhibition of early and late replication stages; targets immediate-early protein ICP27. | nih.gov |

| Benzothiazolyl-pyridine Hybrids (with fluorine) | H5N1, SARS-CoV-2 | Inhibition of viral replication; enhanced activity due to fluorine atoms. | nih.gov |

| Hydroxyquinoline-Pyrazole Candidates | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition of viral propagation; binding to key viral proteins. | rsc.org |

Antifungal Activities and Action Mechanisms

Fluoro-substituted pyrazoles are recognized for their broad-spectrum biological activities, including significant antifungal properties. nih.gov These compounds have been evaluated against various pathogenic fungi, demonstrating potential for development as new antifungal agents. nih.govresearchgate.net

The antifungal action of pyrazole derivatives often involves targeting essential fungal enzymes. Molecular docking studies have suggested that the antifungal activity of certain fluorinated pyrazole aldehydes may occur through the inhibition of enzymes critical for fungal growth, such as proteinase K. nih.gov In the case of Candida species, hybrid molecules of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were investigated for their interaction with the CYP51 enzyme (lanosterol 14-alpha demethylase), a key enzyme in ergosterol (B1671047) biosynthesis, which is vital for the integrity of the fungal cell membrane. mdpi.com The inhibition of this pathway disrupts the cell membrane, leading to fungal cell death. mdpi.com Furthermore, some pyrazolo[5,1-c] nih.govnih.govmdpi.comtriazine derivatives have shown the ability to inhibit the formation of fungal biofilms, a critical virulence factor, at concentrations below those that inhibit growth. researchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal potency of these derivatives. Research on pyrazole-thiazolidinone hybrids found that substitutions on the pyrazole ring significantly influence antifungal activity. nih.gov For example, one study showed that a compound with a chloro substitution was the most active against C. albicans. nih.gov

In another series of 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines, derivatives where the pyrazole rings attached to the pyridine core contained different trihalomethyl groups (CX3) exhibited notable fungistatic and fungicidal activities, particularly against dermatophytes. scielo.br SAR studies on 1,3-diaryl-1H-pyrazole derivatives revealed that specific substitutions, such as electron-donating groups, were associated with enhanced antifungal activity. mdpi.comnih.gov The development of hybrid molecules combining pyrazole and oxadiazole motifs has also yielded compounds with potent antifungal activity, in some cases superior to the reference drug Griseofulvin. mdpi.com

Table 2: Antifungal Activity and SAR of Pyrazole Derivatives

| Compound Series | Fungal Target | Key SAR Findings | Reference |

|---|---|---|---|

| Fluorinated Pyrazole Aldehydes | S. sclerotiorum, F. culmorum | A 2-chlorophenyl derivative showed the highest activity. Mechanism likely involves proteinase K inhibition. | nih.gov |

| Pyrazolo[5,1-c] nih.govnih.govmdpi.comtriazines | Candida albicans, Candida auris | A derivative with an N-phenylpiperazine moiety exhibited the highest growth inhibition and was superior to fluconazole (B54011) in inhibiting biofilm mass. | researchgate.net |

| Pyridine systems with two pyrazole rings | Dermatophytes, Yeasts | Compounds with different trihalomethyl (CX3) groups on the pyrazole rings showed promising fungicidal activity. | scielo.br |

| Pyrazoline-Thiazole Hybrids | Candida albicans | Electron-donating groups on the pyrazoline ring were associated with antifungal activity. | nih.gov |

Anticancer Research and Target Interaction Studies

Pyridine and pyrazole derivatives are a cornerstone of anticancer drug development, with their scaffolds appearing in numerous compounds investigated for their cytotoxicity against a wide array of cancer cell lines. ijsat.orgresearchgate.net These compounds exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of pathways essential for tumor growth and metastasis. ijsat.org

Key molecular targets for pyridine-based anticancer agents include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis. ijsat.org Inhibition of VEGFR-2 phosphorylation interferes with the blood supply to tumors. ijsat.org More recently, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). nih.gov CDKs are critical for cell cycle progression, while TRKA is involved in tumor formation, making their simultaneous inhibition a potent anticancer strategy. nih.gov

Structure-activity relationship studies have shown that substitutions on the pyrazole and pyridine rings can significantly enhance anticancer efficacy. researchgate.net For example, pyrazolopyridine derivatives bearing amino, chloro, and trifluoromethyl groups have frequently been reported for their potent anticancer activity. researchgate.net In one study of pyrazolo[1,5-a]pyrimidine derivatives, a compound designated 6n displayed a notable broad-spectrum anticancer effect, with a mean growth inhibition of 43.9% across 56 different cancer cell lines. nih.gov However, research on other pyrazole derivatives showed only moderate cytotoxicity against pancreatic and breast cancer cell lines compared to standard drugs. nih.gov

Table 3: Anticancer Activity of Pyrazole and Pyridine Derivatives

| Compound Type | Cancer Cell Lines | Molecular Target/Mechanism | Reference |

|---|---|---|---|

| Pyridine Urea Derivatives | Breast (MCF-7) | Inhibition of VEGFR-2 phosphorylation. | ijsat.org |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Broad panel of 56 cell lines | Dual inhibitors of CDK2 and TRKA kinases. | nih.gov |

| Pyrazole Derivatives (L2, L3) | Pancreatic (CFPAC-1), Breast (MCF-7) | Moderate cytotoxicity observed. | nih.gov |

| Pyrazolopyridine Derivatives | Various | Amino, chloro, and trifluoromethyl groups enhance anticancer activity. | researchgate.net |

In Vitro Antiproliferative Efficacy against Cancer Cell Lines

Numerous studies have highlighted the potent antiproliferative effects of pyrazole and pyridine derivatives against a variety of cancer cell lines. While specific data on 5-Fluoro-2-(1-pyrazolyl)pyridine derivatives is still emerging, research on closely related structures provides significant insights into their potential. For instance, various 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated significant cytotoxic activities towards breast (MCF-7), lung (A549), and prostate (PC3) cancer cell lines. nih.gov The antiproliferative activity of these compounds is often attributed to their ability to interfere with fundamental cellular processes required for cancer cell growth and survival.

The introduction of a fluorine atom into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance biological activity. Fluorine's high electronegativity and ability to form strong bonds can improve metabolic stability and binding affinity to target proteins. scienceopen.com This suggests that the 5-fluoro substitution in the pyridine ring is a critical contributor to the potential anticancer efficacy of this class of compounds.

Interactive Table: In Vitro Antiproliferative Activity of Selected Pyrazole and Pyridine Derivatives (Note: Data for closely related derivatives, not specific this compound compounds)

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,5-Trisubstituted-1H-pyrazole | MCF-7 (Breast) | Data not specified | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazole | A549 (Lung) | Data not specified | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazole | PC3 (Prostate) | Data not specified | nih.gov |

| Thiazolyl-pyrazoline derivative | A549 (Lung) | 3.92 - 89.03 | nih.gov |

| Thiazolyl-pyrazoline derivative | T-47D (Breast) | 0.75 - 77.10 | nih.gov |

| Pyridine derivative | Various (60 cell lines) | Log10 GI50 = -4.7 | nih.gov |

Identification of Kinase Inhibitory Mechanisms (e.g., EGFR, HER2, CDK, BTK)

A primary mechanism through which many pyrazole and pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Derivatives containing the pyrazole scaffold have been identified as potent inhibitors of a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov For example, certain thiazolyl-pyrazoline derivatives have shown significant inhibitory activity against both EGFR and HER2. nih.gov Similarly, imidazo[4,5-b]pyridine-based compounds have been developed as inhibitors of Aurora kinases and FLT3. acs.orgnih.gov The pyridine ring in these molecules often acts as a hinge-binding moiety, interacting with key amino acid residues in the ATP-binding pocket of the kinase. nih.gov

The specific kinase inhibitory profile of this compound derivatives is an active area of investigation. The electronic properties conferred by the fluorine atom are expected to influence the binding affinity and selectivity of these compounds for various kinase targets.

DNA Interaction Modalities and Apoptosis Induction Pathways

In addition to kinase inhibition, another significant anticancer mechanism of pyrazole and pyridine derivatives involves their interaction with DNA and the subsequent induction of apoptosis, or programmed cell death.

Some pyrazole derivatives have been shown to induce DNA damage, leading to the activation of apoptotic pathways. nih.govnih.gov This can occur through various modalities, including intercalation into the DNA helix or the generation of reactive oxygen species (ROS) that cause DNA strand breaks. The resulting DNA damage triggers a cellular response that culminates in the activation of caspases, a family of proteases that execute the apoptotic program.

Studies on related compounds have demonstrated that they can modulate the expression of key proteins involved in apoptosis, such as the Bcl-2 family of proteins. nih.gov Specifically, they can decrease the levels of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards cell death. nih.gov For instance, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to significantly decrease Bcl-2 gene expression while increasing the expression of Bax, p53, and Caspase-3. nih.gov The enhancement of 5-fluorouracil-induced apoptosis by apigenin, another heterocyclic compound, is linked to the induction of DNA damage and the upregulation of the tumor suppressor protein p53. nih.gov

Structure-Activity Relationship (SAR) for Anticancer Potency and Selectivity

The exploration of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective anticancer agents. For pyrazole and pyridine derivatives, several structural features have been identified that influence their biological activity.

The nature and position of substituents on both the pyrazole and pyridine rings play a significant role in determining the anticancer potency and kinase selectivity. For instance, in a series of imidazo[4,5-b]pyridine-based kinase inhibitors, the introduction of a 1,3-dimethyl-1H-pyrazol-4-yl substituent was found to be a preferred moiety for improving the in vitro profile. nih.gov Furthermore, modifications to this pyrazole substituent influenced the binding mode of the inhibitors with their target kinases. acs.org

The presence of a fluorine atom, as in this compound, is a key structural element. The introduction of fluorine can enhance lipophilicity and metabolic stability, leading to improved bioavailability and potency. scienceopen.com SAR studies on other fluorinated heterocycles have consistently shown that the position and number of fluorine atoms can dramatically affect their anticancer and antimicrobial activities. scienceopen.com

Herbicidal Applications and Mechanistic Action Modes

Beyond their therapeutic potential, derivatives of this compound have also demonstrated significant promise in agriculture as potent herbicides.

Plant Growth Regulation and Inhibition of Specific Physiological Processes (e.g., Root Growth)

A notable application of this class of compounds is in the regulation of plant growth, particularly the inhibition of root growth. A series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which are derivatives of the core this compound structure, have shown excellent herbicidal activity. These compounds exhibit potent inhibitory effects on the root growth of various weed species.

For example, at a concentration of 250 µM, many of these compounds demonstrated over 80% inhibition of root growth in Brassica napus. The herbicidal efficacy of these derivatives is often superior to that of commercially available herbicides.

Interactive Table: Root Growth Inhibition by 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Derivatives

| Weed Species | Concentration (µM) | Inhibition (%) |

| Brassica napus | 250 | >80 |

Elucidation of Auxin Mimicry or Other Herbicidal Mechanisms

The primary herbicidal mechanism of action for these picolinic acid derivatives is believed to be auxin mimicry. Auxins are a class of plant hormones that control a wide range of growth and developmental processes. Synthetic auxin herbicides mimic the effects of natural auxins, but at much higher concentrations, leading to uncontrolled and disorganized growth that ultimately results in the death of the plant.

The 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives are classified as synthetic auxin herbicides. Their structural similarity to natural auxins allows them to bind to auxin receptors, triggering a cascade of downstream events that disrupt normal plant growth. This mode of action makes them particularly effective against broadleaf weeds. The development of these compounds represents a significant advancement in the discovery of novel synthetic auxin herbicides with improved efficacy and weed control spectrum.

Other Investigated Biological Activities of Pyrazolylpyridine Derivatives

Beyond their primary therapeutic targets, derivatives of the pyrazolylpyridine scaffold have been explored for a range of other biological activities. The unique electronic properties conferred by the pyrazole and pyridine rings, further modulated by substitutions such as fluorine, have led to the discovery of compounds with potential applications in diverse areas of pharmacology.

Central Nervous System (CNS) Modulators

Derivatives of the 2-(1-pyrazolyl)pyridine scaffold have emerged as promising modulators of central nervous system targets, particularly as positive allosteric modulators (PAMs) of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov These receptors are crucial for various cognitive functions, and their modulation is a key strategy in the development of treatments for neurological and psychiatric disorders. nih.gov

Research has focused on 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives as PAMs for the M4 mAChR, a receptor subtype implicated in schizophrenia and other CNS disorders. nih.gov The introduction of various substituents on this core structure has allowed for the fine-tuning of their allosteric modulatory properties. While specific data on this compound itself is limited in this context, the study of related analogues provides significant insights into the structure-activity relationships governing M4 mAChR modulation.

In a key study, a series of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine analogues were synthesized and evaluated for their ability to potentiate the effect of the endogenous ligand acetylcholine (ACh) at the M4 mAChR. The potency of these PAMs is often expressed as the pEC50 value, which represents the negative logarithm of the molar concentration of the compound that produces 50% of the maximum possible effect. The fold shift indicates how many times the PAM increases the potency of ACh.

| Compound ID | Structure | M4 PAM (pEC50) | M4 PAM (Fold Shift) |

| 6k | 2-(2-aminophenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyridine | 6.8 | 39 |

| 6l | 3-(1-methyl-1H-pyrazol-4-yl)-2-(2-nitrophenyl)pyridine | 7.1 | 129 |

| [¹⁸F]12 | 2-(2-fluoro-5-nitrophenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyridine | Not explicitly stated | Not explicitly stated |

| 1e | 2-phenyl-3-(1H-pyrazol-4-yl)pyridine | Not explicitly stated | Not explicitly stated |

This table presents data on related 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives as M4 mAChR positive allosteric modulators. The data for compounds 6k and 6l is derived from a study by Gregory et al. (2020). nih.gov

The findings demonstrate that small structural modifications to the pyrazolylpyridine core can lead to significant changes in modulatory activity. For instance, the introduction of a nitro group in compound 6l resulted in a substantial increase in potency compared to the amino-substituted analogue 6k . nih.gov The development of fluorinated analogues, such as the PET radioligand [¹⁸F]12 , underscores the importance of fluorine in designing CNS-active compounds, often to enhance properties like brain penetration. nih.govresearchgate.net The strategic placement of fluorine, as in the parent compound this compound, is a recognized approach to improve the pharmacological profile of CNS drug candidates. researchgate.net

Anticoagulant Properties

The pyrazole and pyridine heterocycles are present in various compounds investigated for their anticoagulant activity. The mechanism of action for such compounds often involves the inhibition of key enzymes in the coagulation cascade, such as thrombin (Factor IIa) and Factor Xa. While direct studies on this compound are not extensively reported, research on related fluorinated and non-fluorinated pyrazole derivatives provides a basis for understanding their potential as anticoagulants.

The introduction of fluorine can enhance the binding affinity of a molecule to its protein target. nih.gov In the context of anticoagulation, this could lead to more potent inhibition of coagulation factors. For instance, studies on other fluorinated heterocyclic compounds have demonstrated synergistic effects with anticoagulants like warfarin. nih.gov

A study on pyrazinyl-substituted aminoazoles, which share structural similarities with pyrazolylpyridines, identified potent covalent inhibitors of thrombin. These compounds demonstrated efficacy in prolonging coagulation times in plasma-based assays, such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). nih.gov

| Compound Class | Target | Key Findings |

| Pyrazinyl-Substituted Aminoazoles | Thrombin | Potent covalent inhibition, prolonged aPTT and PT. nih.gov |

| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives | Factor Xa, Factor XIa | Halogen-substituted derivatives showed inhibitory activity against both factors. mdpi.com |

| Sulfated Pyruvylated Galactans | Thrombin | Direct thrombin inhibition suggested as a possible mechanism. nih.gov |

This table summarizes the anticoagulant activities of compound classes related to or sharing mechanisms with pyrazolylpyridine derivatives.

The search for new anticoagulants is driven by the need for safer and more effective therapies for thromboembolic disorders. The structural motif of pyrazolylpyridine, especially with the inclusion of a fluorine atom, represents a scaffold that could be further explored for the development of novel anticoagulant agents.

Anti-inflammatory Potential

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most prominent example being the selective COX-2 inhibitor, celecoxib. researchgate.netrjpbr.com The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. researchgate.net The incorporation of a fluorine atom or a trifluoromethyl group is a common strategy in the design of potent anti-inflammatory pyrazoles. researchgate.netresearchgate.net

The anti-inflammatory potential of pyrazolylpyridine derivatives can be inferred from studies on a wide range of pyrazole-containing compounds. These studies often utilize in vitro assays to measure the inhibition of COX enzymes and in vivo models, such as the carrageenan-induced paw edema test in rats, to assess anti-inflammatory efficacy.

| Compound/Derivative Class | Proposed Mechanism | Model/Assay | Key Findings |

| Trifluoromethylated Pyrazoles | COX-2 Inhibition | In vitro enzyme assays | Celecoxib and mavacoxib (B1676219) are potent and selective COX-2 inhibitors. researchgate.net |

| 4-Fluoropyrazole Hybrids | Bradykinin B1 Receptor Antagonism | FLIPR assay using IMR-90 cells | Showed promising activity with an IC₅₀ of 23 nM against the B1 receptor. nih.gov |

| 5-Indazole Derivatives | p38 Kinase Inhibition | In vitro fluorescence anisotropy kinase binding assay | Inhibitory activity with IC₅₀ values <10 μM. nih.gov |

This table highlights the anti-inflammatory potential of various fluorinated and non-fluorinated pyrazole and indazole derivatives, providing a basis for the potential activity of this compound derivatives.

The presence of the 5-fluoro substituent in this compound could enhance its anti-inflammatory activity by increasing its metabolic stability and potency. nih.gov Given the established role of the pyrazole nucleus in anti-inflammatory drug design, derivatives of this compound are logical candidates for further investigation in this therapeutic area.

Computational and Theoretical Investigations of 5 Fluoro 2 1 Pyrazolyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Such studies on substituted pyrazoles and pyridines are common, providing insights into their stability, reactivity, and potential for forming metal complexes. However, specific DFT studies on 5-Fluoro-2-(1-pyrazolyl)pyridine are not found in the surveyed literature.

Electronic Structure Elucidation and Reactivity Descriptors

Detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), has been conducted for similar heterocyclic systems. For instance, studies on other pyrazole (B372694) derivatives have used these descriptors to predict sites susceptible to electrophilic and nucleophilic attack. In the case of this compound, one could hypothesize that the nitrogen atoms of the pyrazole and pyridine (B92270) rings, along with the fluorine atom, would significantly influence the electronic distribution and reactivity. However, without specific calculations, any discussion remains speculative.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in predicting reaction pathways and analyzing the energy barriers of chemical reactions by locating transition states. This is crucial for understanding the synthesis and reactivity of compounds. While general synthetic methods for pyrazoles and pyridines are well-documented, there is no specific published research on the theoretical investigation of reaction mechanisms involving this compound. Such studies would be valuable for optimizing synthetic routes and exploring its potential chemical transformations.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates.

Ligand-Target Interaction Modeling for Biological Systems

Numerous studies have performed molecular docking on pyridine-pyrazole hybrids to investigate their potential as inhibitors for various enzymes and receptors. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For this compound, one could anticipate its potential to interact with a range of biological targets due to the presence of hydrogen bond acceptors (nitrogen atoms) and a halogen atom that can participate in halogen bonding. However, without specific docking studies, its binding modes and affinities for any particular protein target remain unknown.

Structure-Based Drug Design Insights

Structure-based drug design relies on the three-dimensional structure of a biological target to design and optimize potential drug molecules. The insights from molecular docking studies on related compounds suggest that the pyridine-pyrazole scaffold is a promising starting point for the development of new therapeutic agents. The specific substitution pattern of this compound, with its fluorine atom, could offer advantages in terms of metabolic stability and binding affinity. Yet, the absence of dedicated research on this compound means that its potential in a structure-based drug design context has not been explored.

Advanced Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are valuable for confirming experimental data and aiding in structural elucidation. While experimental spectroscopic data for related compounds are available, predicted spectra for this compound are not published.

| Computational Method | Predicted Spectroscopic Data | Status for this compound |

| GIAO (Gauge-Including Atomic Orbital) | ¹H and ¹³C NMR Chemical Shifts | Not Available |

| DFT Vibrational Analysis | IR and Raman Spectra | Not Available |

| TD-DFT (Time-Dependent DFT) | UV-Vis Absorption Spectra | Not Available |

Photophysical Property Simulations and Fluorescent Behavior (e.g., Solvatofluorochromism)nih.gov

Detailed computational and theoretical investigations focusing specifically on the photophysical properties, including simulations of fluorescent behavior and solvatofluorochromism, of this compound are not extensively available in publicly accessible scientific literature. While the broader class of nitrogen-containing heterocyclic compounds is of significant interest for its potential fluorescent properties, specific data for this particular molecule remains limited.

In general, theoretical studies on similar fluorophores, such as pyrazolo[1,5-a]pyrimidines, utilize Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict their electronic structure and photophysical characteristics. mdpi.com These computational methods help in understanding absorption and emission spectra, the influence of different solvents on these properties (solvatochromism), and the role of electron-donating or electron-withdrawing groups on the fluorescent quantum yields. mdpi.com For instance, studies on pyrene-substituted azoles have shown that the introduction of an isoxazole (B147169) ring can significantly enhance fluorescence quantum yields.

Although no specific data tables for this compound can be presented, the following table illustrates the type of data typically generated from photophysical simulations for a hypothetical compound, showcasing the parameters that would be of interest in such a study.

Table 1: Hypothetical Simulated Photophysical Data in Different Solvents

| Solvent | Absorption Wavelength (λ_abs, nm) | Emission Wavelength (λ_em, nm) | Stokes Shift (cm⁻¹) | Oscillator Strength (f) | Quantum Yield (Φ_F) |

|---|---|---|---|---|---|

| Cyclohexane | 320 | 380 | 5288 | 0.15 | 0.65 |

| Dichloromethane | 325 | 395 | 5980 | 0.18 | 0.50 |

| Acetonitrile | 328 | 410 | 6930 | 0.20 | 0.35 |

This table is for illustrative purposes only and does not represent actual data for this compound.

The investigation of solvatofluorochromism, a phenomenon where the fluorescence color changes with the polarity of the solvent, is a key aspect of such computational studies. This property is highly valuable for developing chemical sensors and probes. The degree of solvatofluorochromism is often related to the change in the dipole moment of the molecule upon excitation from the ground state to the first excited state. A significant change typically leads to a more pronounced solvatofluorochromic effect.

While experimental data on related compounds exists, dedicated computational studies are necessary to fully elucidate the photophysical potential of this compound and to guide the design of new functional materials based on its scaffold.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazolo[1,5-a]pyrimidines |

| Pyrene-substituted azoles |

Future Research Directions and Perspectives for 5 Fluoro 2 1 Pyrazolyl Pyridine

The heterocyclic scaffold 5-Fluoro-2-(1-pyrazolyl)pyridine has emerged as a structure of significant interest in medicinal chemistry, coordination chemistry, and materials science. The strategic placement of a fluorine atom on the pyridine (B92270) ring, combined with the versatile coordination capabilities of the pyrazolyl group, imparts unique physicochemical properties to the molecule. These properties, including enhanced metabolic stability, modulated electronic character, and specific binding interactions, have established a foundation for its use in various applications. guidechem.comnih.gov This article outlines promising future research directions aimed at fully harnessing the potential of this compound.

Q & A

Basic Questions

Q. What are the established synthesis routes for 5-Fluoro-2-(1-pyrazolyl)pyridine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling reactions between fluorinated pyridine precursors and pyrazole derivatives. For example, substituted pyrazolopyridines can be synthesized via Suzuki-Miyaura coupling using aryl halides and boronic acids under inert atmospheres (N₂/Ar) . Optimization focuses on catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent selection (DME/H₂O), and temperature (80–100°C).

- Key Data :

| Reagent | Role | Conditions | Yield (%) |

|---|---|---|---|

| 5-Fluoro-2-iodopyridine | Substrate | 100°C, 12h | 65–75 |

| 1H-Pyrazole-1-boronic acid | Coupling partner | Pd(PPh₃)₄, K₂CO₃ | — |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -120 ppm for aromatic F), while ¹H NMR resolves pyrazole/pyridine proton splitting patterns .

- X-ray crystallography : Determines bond lengths (e.g., C–F ≈ 1.34 Å) and dihedral angles between heterocycles (e.g., 15–25°) .

- Validation : Cross-referencing with computational models (DFT) ensures accuracy in structural assignments.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Hazard Mitigation :

- PPE : Nitrile gloves, chemical goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Storage : Keep in amber glass bottles at 4°C under inert gas (Ar) to prevent decomposition .

- Physicochemical Properties :

| Property | Value |

|---|---|

| Melting Point | 145–148°C |

| Solubility | DMSO: >50 mg/mL; H₂O: <0.1 mg/mL |

| Flash Point | 162°C |

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal complexes, and what electronic effects arise from fluorination?

- Coordination Chemistry : The pyrazole nitrogen and pyridine nitrogen act as bidentate ligands, forming stable octahedral complexes with Ru(II) or Fe(II). Fluorine’s electron-withdrawing effect enhances ligand field strength, increasing metal-ligand bond stability .

- Case Study : Ru(II) complexes with tris(pyrazolyl)methane ligands show robust aqueous stability (t₁/₂ > 24h at pH 7.4), attributed to fluorine’s inductive effects .

Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) and Fukui indices to predict nucleophilic/electrophilic sites. Solvent effects (e.g., PCM models for DMSO) refine reactivity profiles .

- Outcome : Fluorine substitution lowers LUMO energy (-1.8 eV), favoring electron-deficient reactions (e.g., SNAr with amines).

Q. How can mechanistic contradictions in the compound’s thermal decomposition pathways be resolved?

- Analytical Strategy :

- TGA-DSC : Identifies decomposition onset (~200°C) and exothermic intermediates.

- GC-MS : Detects volatile byproducts (e.g., HF, pyridine fragments) .

- Resolution : Competing pathways (radical vs. ionic) are distinguished via kinetic isotope effects (KIE) studies using deuterated analogs.

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Methodology :

- Enzyme Assays : Test inhibition of kinases or oxidoreductases (IC₅₀ values via fluorescence polarization).

- Molecular Docking : Pyrazole’s N1/N2 atoms anchor to ATP-binding pockets, while fluorine enhances hydrophobic interactions .

Notes

- Abbreviations Avoided : Full chemical names used throughout.

- Data Integration : Tables summarize critical experimental parameters and properties for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.